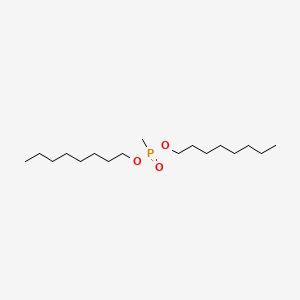![molecular formula C12H18N2O5 B14747256 Methyl 2-[2-[2-(2-cyanopropan-2-ylamino)-2-oxoethyl]-1,3-dioxolan-2-yl]acetate CAS No. 5127-36-6](/img/structure/B14747256.png)
Methyl 2-[2-[2-(2-cyanopropan-2-ylamino)-2-oxoethyl]-1,3-dioxolan-2-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[2-[2-(2-cyanopropan-2-ylamino)-2-oxoethyl]-1,3-dioxolan-2-yl]acetate is a complex organic compound with a unique structure that includes a dioxolane ring and a cyano group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-[2-(2-cyanopropan-2-ylamino)-2-oxoethyl]-1,3-dioxolan-2-yl]acetate typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[2-[2-(2-cyanopropan-2-ylamino)-2-oxoethyl]-1,3-dioxolan-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[2-[2-(2-cyanopropan-2-ylamino)-2-oxoethyl]-1,3-dioxolan-2-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 2-[2-[2-(2-cyanopropan-2-ylamino)-2-oxoethyl]-1,3-dioxolan-2-yl]acetate involves its interaction with specific molecular targets and pathways. The cyano group can act as a nucleophile, participating in various biochemical reactions. The dioxolane ring provides stability and can influence the compound’s reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Cyanopropan-2-ylamino)-2-fluoro-N-methylbenzamide: This compound has a similar cyano group and is used in the preparation of androgen receptor antagonists for prostate cancer.
2-Cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate: Used as a switchable RAFT agent for controlled radical polymerization.
Uniqueness
Methyl 2-[2-[2-(2-cyanopropan-2-ylamino)-2-oxoethyl]-1,3-dioxolan-2-yl]acetate is unique due to its combination of a dioxolane ring and a cyano group, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthetic chemistry and biological research.
Eigenschaften
CAS-Nummer |
5127-36-6 |
|---|---|
Molekularformel |
C12H18N2O5 |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
methyl 2-[2-[2-(2-cyanopropan-2-ylamino)-2-oxoethyl]-1,3-dioxolan-2-yl]acetate |
InChI |
InChI=1S/C12H18N2O5/c1-11(2,8-13)14-9(15)6-12(7-10(16)17-3)18-4-5-19-12/h4-7H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
OXTFJIAQPPYRTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#N)NC(=O)CC1(OCCO1)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


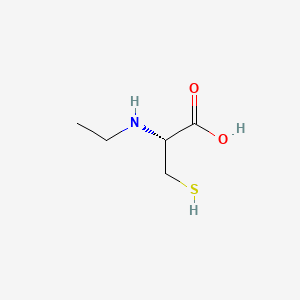
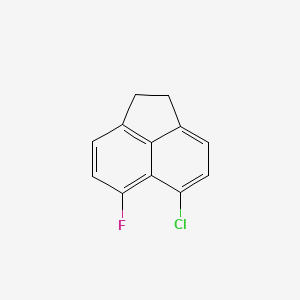
![4-Hydroxy-N,N-dimethyl-1-tosyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B14747183.png)
![propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B14747190.png)
![6,6-Dimethyl-6,11-dihydrobenzo[b]acridine](/img/structure/B14747193.png)
![Azuleno[4,5-B]oxirene](/img/structure/B14747199.png)

![(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanamine](/img/structure/B14747218.png)
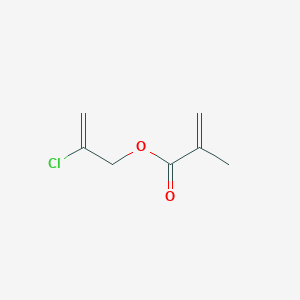
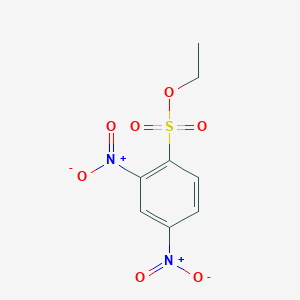
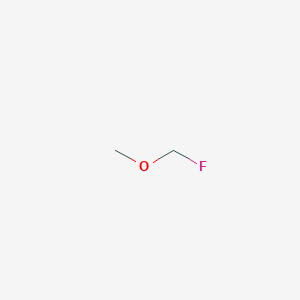
![(4aZ,6E,8Z,10E,12Z)-Benzo[10]annulene](/img/structure/B14747233.png)
